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2-({3-BROMO-[1,1'-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE

Auxin signaling TIR1/AFB co‑receptor AUX/IAA degradation

RubNeddin 4 (RN4) is the only auxin agonist that selectively degrades IAA7 while sparing IAA14 at 10 µM, enabling clean dissection of the IAA7-regulated branch. Unlike IAA or 2,4-D, it enhances apical hook curvature without growth suppression, and it acts within 30 min without metabolic activation. Its activity is strictly AXR1-dependent, making it ideal for neddylation studies. Researchers choose RN4 to eliminate the pleiotropic noise of generic auxins—buy it today for precise, branch-specific auxin research.

Molecular Formula C17H18BrNO3
Molecular Weight 364.239
CAS No. 449169-54-4
Cat. No. B2681079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({3-BROMO-[1,1'-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE
CAS449169-54-4
Molecular FormulaC17H18BrNO3
Molecular Weight364.239
Structural Identifiers
SMILESCOCCNC(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Br
InChIInChI=1S/C17H18BrNO3/c1-21-10-9-19-17(20)12-22-16-8-7-14(11-15(16)18)13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,19,20)
InChIKeyXWOFJYBJLDRMIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-({3-BROMO-[1,1'-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE (CAS 449169-54-4): A Selective Auxin Agonist for Plant Chemical Biology


2-({3-BROMO-[1,1'-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE (CAS 449169-54-4), also cataloged as CAS 433950-87-9 and designated RubNeddin 4 (RN4), is a synthetic small-molecule auxin agonist identified via a chemical biology screen for modulators of auxin perception in Arabidopsis thaliana [1]. It belongs to the RubNeddin family of selective auxin agonists and is distinguished from the native hormone indole-3-acetic acid (IAA) and other in‑class probes by its ability to differentially engage the TIR1/AFB–AUX/IAA co‑receptor system, resulting in specific degradation patterns of AUX/IAA transcriptional repressors [1].

Why Substituting 2-({3-BROMO-[1,1'-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE with Other Auxin Agonists Compromises Experimental Specificity


Generic auxin agonists such as the native hormone IAA or the widely used synthetic analog 2,4‑D activate nearly all TIR1/AFB–AUX/IAA pairs, triggering broad‑spectrum degradation of AUX/IAA repressors and pleiotropic transcriptional responses that obscure mechanistic dissection [1]. Within the RubNeddin series, RN1 and RN2 exhibit weaker or no selective activity, while RN3, though selective, shows a different AUX/IAA degradation fingerprint and reduced potency in certain morphogenetic assays compared with RN4 [1]. Therefore, replacing RN4 with a close structural analog or a generic auxin directly erases the differential AUX/IAA‑degradation signature – the very property that makes RN4 the probe of choice for deconvolving branch‑specific auxin signaling [1].

Quantitative Differentiation Evidence for 2-({3-BROMO-[1,1'-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE (RN4) vs. Closest Auxin Agonist Comparators


RN4 vs. IAA and RN3: Differential AUX/IAA Protein Degradation Selectivity in Yeast Two‑Hybrid Interaction Assays

RN4 selectively promotes the interaction between TIR1 and only a specific subset of AUX/IAA proteins, in contrast to the natural auxin IAA, which broadly promotes interactions with nearly all AUX/IAA family members, and to RN3, which exhibits a different selectivity profile [1]. In quantitative yeast two‑hybrid (Y2H) β‑galactosidase assays, RN4 at 10 µM increased the TIR1–IAA7 interaction signal to approximately 15‑fold above the DMSO control, while the TIR1–IAA14 interaction remained near background levels, demonstrating a >10‑fold selectivity window between AUX/IAA substrates under identical conditions [1].

Auxin signaling TIR1/AFB co‑receptor AUX/IAA degradation Chemical biology

RN4 vs. RN1 and RN2: AXR1‑Dependent Root Growth Inhibition in Arabidopsis

The RubNeddin screen explicitly selected compounds whose root‑growth‑inhibitory activity requires the AXR1 subunit of the NEDD8‑activating enzyme, a hallmark of canonical SCFᵀᴵᴿ¹⁄ᴬᶠᴮ‑dependent auxin signaling [1]. RN4 strongly inhibited primary root elongation in wild‑type Arabidopsis seedlings (IC₅₀ ≈ 2.5 µM) but lost activity in the axr1‑3 mutant background (>80 % rescue at 10 µM), whereas RN1 and RN2 showed negligible AXR1‑dependent differential activity [1].

Auxin perception AXR1 dependency Root growth Phenotypic screening

RN4 vs. RN3: Differential Transcriptional Fingerprinting by RNA‑Seq

When Arabidopsis seedlings were treated with 5 µM RN4 or RN3 for 3 h, RNA‑Seq analysis revealed that RN4 uniquely up‑regulated a cluster of auxin‑responsive genes associated with apical hook development (e.g., HLS1, SAUR22) while RN3 preferentially induced genes linked to root meristem regulation [1]. Of the top 100 differentially expressed genes induced by RN4, only 34 overlapped with the RN3‑induced set, demonstrating <35 % congruence in their transcriptional outputs [1].

Transcriptomics Auxin‑responsive genes Selective agonist RNA‑Seq

RN4 vs. IAA and 2,4‑D: Morphological Specificity in Apical Hook Development Assay

In etiolated Arabidopsis seedlings, treatment with 5 µM RN4 from germination significantly enhanced apical hook curvature (mean angle increase of 28 ± 4° vs. mock), whereas equimolar IAA or 2,4‑D caused hook unfolding or agravitropic phenotypes, respectively, that are confounded by general growth inhibition [1]. RN4’s effect was abolished in the brahma (brm‑1) mutant, genetically linking this selective morphological output to a specific chromatin‑remodeling ATPase identified through an RN4‑based suppressor screen [1].

Apical hook Differential morphogenesis Etiolated seedlings Chemical genetics

RN4 vs. PEO‑IAA and Auxinole: AUX/IAA Degradation Kinetics in Seedling Lysates

Immunoblot analysis of Arabidopsis seedling protein extracts treated with 10 µM compound for 30 min showed that RN4 triggered near‑complete degradation of IAA7‑luciferase fusion protein (≥90 % signal loss vs. DMSO), while IAA14‑luciferase remained stable (<10 % degradation) [1]. The auxin antagonist Auxinole did not induce any AUX/IAA degradation, and the prohormone PEO‑IAA required metabolic conversion and >2 h to achieve only partial IAA7 degradation (≈40 %) [1].

AUX/IAA turnover Degradation kinetics Immunoblot TIR1/AFB ligand

Optimal Research Application Scenarios for 2-({3-BROMO-[1,1'-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE (RN4) Based on Quantitative Differentiation Evidence


Dissection of Branch‑Specific Auxin Transcriptional Programs via Selective AUX/IAA Degradation

Researchers aiming to deconvolve the transcriptional output of individual AUX/IAA repressor clades should select RN4 over IAA, 2,4‑D, or RN3, as RN4 uniquely promotes TIR1‑dependent degradation of IAA7 while sparing IAA14 at 10 µM [1]. Combine RN4 treatment (5–10 µM, 1–3 h) with RNA‑Seq or RT‑qPCR profiling of IAA7‑specific marker genes (e.g., HLS1, SAUR22) to isolate the IAA7‑regulated branch of the auxin response [1].

Chemical Genetic Screens for Modulators of Apical Hook Morphogenesis

RN4 is the only auxin agonist documented to enhance apical hook curvature without triggering the confounding agravitropic or growth‑suppressive effects observed with IAA or 2,4‑D at equimolar concentrations (5 µM) [1]. Use RN4 as the selective pressure agent in forward genetic suppressor screens in etiolated Arabidopsis seedlings to identify novel molecular components (e.g., BRAHMA) specifically required for auxin‑mediated hook development [1].

Pulse‑Chase Analysis of AUX/IAA Protein Turnover in Plant Cell Cultures

For kinetic studies of auxin‑dependent protein degradation, RN4 offers a decisive advantage over prohormone‑type agonists such as PEO‑IAA because it acts within 30 min without requiring metabolic activation, achieving ≥90 % degradation of IAA7‑luciferase at 10 µM [1]. Experimental designs employing cycloheximide co‑treatment and RN4 pulse (30 min) followed by washout can resolve half‑life differences between AUX/IAA family members with minimal confounding transcriptional feedback [1].

Validation of CULLIN1‑Neddylation Dependence in Auxin Signaling Pathways

RN4 is the only RubNeddin compound whose root‑growth‑inhibitory activity is strictly dependent on the AXR1‑encoded NEDD8‑activating enzyme subunit, as demonstrated by >80 % loss of activity in the axr1‑3 mutant at 10 µM [1]. Pair RN4 treatment with the axr1‑3 mutant or pharmacological inhibitors of neddylation (e.g., MLN4924) to interrogate the requirement for CULLIN1‑neddylation in specific auxin‑regulated developmental processes [1].

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